[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine
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Overview
Description
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine is an organic compound that features a sulfonyl group attached to a brominated methylphenyl ring and a pyridylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl derivative.
Coupling with Pyridylamine: The final step involves coupling the sulfonyl derivative with 3-pyridylamine under suitable conditions, often using a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site, while the pyridylamine moiety can enhance binding affinity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine can be compared with other similar compounds, such as:
[(4-Bromo-3-methylphenyl)sulfonyl]morpholine: This compound features a morpholine ring instead of a pyridylamine moiety, which can alter its chemical reactivity and biological activity.
[(4-Bromo-3-methylphenyl)sulfonyl]piperidine: The presence of a piperidine ring can impact the compound’s pharmacokinetic properties and target specificity.
[(4-Bromo-3-methylphenyl)sulfonyl]pyrazine-2-carboxamide: This derivative includes a pyrazine ring and a carboxamide group, which can influence its solubility and binding interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-bromo-3-methyl-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-7-11(4-5-12(9)13)18(16,17)15-10-3-2-6-14-8-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQQZKKQCPQCFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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